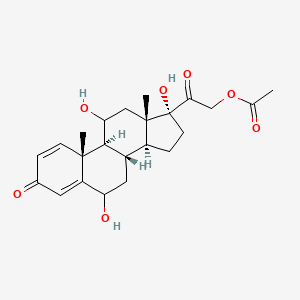

6|A-Hydroxy Prednisolone Acetate

Description

BenchChem offers high-quality 6|A-Hydroxy Prednisolone Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6|A-Hydroxy Prednisolone Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-oxo-2-[(8S,9S,10R,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,26-27,29H,5,7,9-11H2,1-3H3/t14-,15-,17?,18?,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECKMAHULSZFNQ-RXLBCMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CC(C4=CC(=O)C=C[C@]34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic pathway of prednisolone acetate to 6-alpha-hydroxy derivatives

Metabolic Pathway of Prednisolone Acetate to 6 -Hydroxy Derivatives

Executive Summary & Scientific Context

The metabolic transformation of Prednisolone Acetate to its 6

This guide delineates the precise pathway from the prodrug (Prednisolone Acetate) to the active moiety (Prednisolone), and subsequently to the 6

Metabolic Architecture: The Pathway

The biotransformation involves two distinct phases: Hydrolysis (activation) and Oxidative Functionalization (metabolism).

Phase I: Prodrug Activation (Hydrolysis)

Prednisolone Acetate is pharmacologically inactive until hydrolyzed.[1]

-

Enzyme: Carboxylesterases (hCE1, hCE2) in plasma and liver.[1]

-

Reaction: Hydrolysis of the C21-ester bond.

-

Product: Prednisolone (Active Glucocorticoid) + Acetic Acid.

Phase II: Oxidative Metabolism (C6-Hydroxylation)

Once free, Prednisolone undergoes cytochrome P450-mediated oxidation.[1]

-

Major Pathway (Human): 6

-hydroxylation .[1] CYP3A4 attacks the steroid core from the less hindered -

Minor Pathway (Target): 6

-hydroxylation .[1] This occurs via specific minor CYP isoforms or microbial enzymes. In chemical synthesis, accessing the 6

Pathway Visualization (DOT)

The following diagram illustrates the bifurcation between the major (6

Figure 1: Metabolic bifurcation of Prednisolone. Note the dominance of the 6

Technical Protocol: Synthesis of 6 -Hydroxyprednisolone

Since 6

Mechanism of Synthesis

Direct oxidation of prednisolone yields the 6

-

Enolization: Protection of the C3 ketone as a

enol acetate. -

Epoxidation: Stereoselective attack on the

double bond to form the 5 -

Hydrolysis: Acid-catalyzed opening of the epoxide to yield the 6

-hydroxy derivative.

Experimental Workflow

Reagents Required[1][2][3][4][5][6][7][8]

-

Isopropenyl Acetate (Acylating agent)[1]

-

p-Toluenesulfonic acid (pTSA - Catalyst)[1]

-

m-Chloroperoxybenzoic acid (mCPBA - Oxidant)[1]

-

Perchloric acid (

)[1] -

Solvents: Benzene (or Toluene), Chloroform, Ethyl Acetate.[1]

Step-by-Step Protocol

Step 1: Formation of Enol Acetate

-

Dissolve 10.0 g of Prednisolone Acetate in 100 mL of isopropenyl acetate.

-

Add a catalytic amount (0.5 g ) of pTSA.

-

Reflux the mixture for 4–6 hours under nitrogen atmosphere.

-

Neutralize with aqueous sodium bicarbonate (

). -

Concentrate under vacuum to yield the crude 3,21-diacetoxy-pregna-3,5,11-trien-20-one (Enol Acetate).[1]

Step 2: Stereoselective Epoxidation

-

Dissolve the crude enol acetate in 150 mL of chloroform.

-

Cool to 0°C in an ice bath.

-

Add mCPBA (1.1 equivalents) dropwise over 30 minutes.

-

Stir at 0°C for 4 hours. The peracid attacks the electron-rich

double bond primarily from the alpha face, forming the 5

Step 3: Epoxide Opening & Hydrolysis

-

Treat the epoxide intermediate with 30 mL of dilute perchloric acid (or sulfuric acid) in acetone.

-

Stir at room temperature for 2 hours . This step hydrolyzes the 3-acetate and opens the 5

,6 -

Note: The opening of a 5

,6 -

Critical Isomerization: To obtain the 6

-hydroxy-

Step 4: Purification

Analytical Characterization: 6 vs. 6

Distinguishing these isomers is critical for accurate DMPK studies.

| Feature | 6 | 6 |

| Origin | Major Human Metabolite (CYP3A4) | Minor Metabolite / Synthetic Standard |

| C6-OH Orientation | Axial (Up) | Equatorial (Down) |

| H-NMR (C6-H) | Broad singlet or narrow doublet ( | Wide doublet of doublets ( |

| HPLC Retention | Elutes Earlier (More Polar) | Elutes Later (Less Polar) |

| Stability | Prone to dehydration to 6-dehydro | More stable thermodynamically |

Synthetic Workflow Diagram

The following DOT diagram details the chemical synthesis logic required to access the 6

Figure 2: Chemical synthesis workflow for generating 6

References

-

Frey, B. M., & Frey, F. J. (1982). Simultaneous measurement of prednisone, prednisolone and 6 beta-hydroxyprednisolone in urine by high-performance liquid chromatography.[1][9] Journal of Chromatography B, 229(2), 283-292.[1][9] Link

-

Knuppen, R., Haupt, O., & Breuer, H. (1966). The isolation of 6-alpha-hydroxyoestrone from the urine of pregnant women.[1] Biochemical Journal, 101(2), 397.[1] Link(Foundational reference for 6-alpha steroid isolation logic).

-

BenchChem. Synthesis of 16-alpha-hydroxy prednisolone and related corticosteroid intermediates. Technical Note. Link[1]

-

Kraan, G. P., et al. (1980). Quantification of polar glucocorticosteroids in the urine of pregnant and nonpregnant women: a comparison with 6 alpha-hydroxylated metabolites. J Clin Endocrinol Metab, 51(4), 754-8.[1] Link

-

Mahato, S. B., & Garai, S. (1997). Advances in microbial steroid biotransformation.[1] Steroids, 62(4), 332-345.[1] (Discusses Streptomyces and Rhizopus specificity).

Sources

- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104561217A - Synthesis method of 6alpha-methylprednisolone - Google Patents [patents.google.com]

- 7. US2993839A - Process for the preparation of prednisolone - Google Patents [patents.google.com]

- 8. Transformation of prednisolone to a 20β-hydroxy prednisolone compound by Streptomyces roseochromogenes TS79 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous measurement of prednisone, prednisolone and 6 beta-hydroxyprednisolone in urine by high-performance liquid chromatography coupled with a radioactivity detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Role of 6-alpha-hydroxy prednisolone acetate as a Pharmaceutical Impurity: A Guide to Identification, Control, and Regulatory Compliance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive technical overview of 6-alpha-hydroxy prednisolone acetate, a critical impurity associated with the widely used corticosteroid, Prednisolone Acetate. We will delve into the origins of this impurity, exploring its formation through metabolic, synthetic, and degradation pathways. This document outlines authoritative analytical methodologies for its detection and quantification, grounded in the principles of stability-indicating assays. Furthermore, we will contextualize the management of this impurity within the global regulatory framework, primarily the ICH guidelines, offering drug development professionals the insights needed to devise robust control strategies. This guide is structured to serve as a practical resource, bridging foundational science with actionable protocols and regulatory intelligence.

The Imperative of Impurity Profiling in Pharmaceutical Development

Impurities in active pharmaceutical ingredients (APIs) and finished drug products are chemical entities that are not the drug substance itself nor the excipients used in formulation. Their presence, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final product. The International Council for Harmonisation (ICH) has established a comprehensive set of guidelines to manage these impurities, ensuring patient safety and product quality.[1]

The primary guidelines governing organic impurities are:

-

ICH Q3A(R2): Focuses on impurities in new drug substances (APIs).[2]

-

ICH Q3B(R2): Addresses impurities in new drug products, primarily degradation products.[3]

These guidelines establish thresholds for action, which are pivotal in the lifecycle of drug development:

| Threshold | Definition | Significance |

| Reporting | The level above which an impurity must be reported in a regulatory submission. | Ensures transparency and initial tracking of all potential impurities. |

| Identification | The level above which the structure of an impurity must be confirmed. | Structural knowledge is the first step toward understanding an impurity's potential biological activity. |

| Qualification | The level above which an impurity's biological safety must be established. | This is the most critical step, involving toxicological assessment to justify a proposed acceptance criterion in the specification.[2] |

Understanding and controlling impurities like 6-alpha-hydroxy prednisolone acetate is therefore a non-negotiable aspect of modern drug development.

Prednisolone Acetate: A Therapeutic Overview

Prednisolone acetate is a synthetic glucocorticoid, an esterified form of prednisolone, with potent anti-inflammatory and immunomodulatory properties.[4] Its mechanism of action, like other corticosteroids, involves binding to intracellular glucocorticoid receptors.[5] This drug-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory signals.[5] It is widely prescribed for a range of conditions, including allergic states, dermatologic diseases, and ophthalmic inflammatory conditions.[6]

Upon administration, prednisolone acetate is hydrolyzed to its active form, prednisolone.[7] The metabolism of prednisolone is extensive, primarily occurring in the liver, leading to a variety of hydroxylated and conjugated metabolites that are excreted in the urine.[7][8] It is within these metabolic and potential degradation pathways that the impurity, 6-alpha-hydroxy prednisolone acetate, emerges.

6-alpha-hydroxy prednisolone acetate: An Impurity Profile

This specific impurity is a hydroxylated derivative of the parent compound, prednisolone acetate. Its characterization is essential for any comprehensive analysis of the drug substance.

Table 1: Chemical and Physical Properties

| Property | Prednisolone Acetate (Parent Drug) | 6-alpha-hydroxy prednisolone acetate (Impurity) |

| Chemical Name | 11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione 21-acetate | 2-Oxo-2-((6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)ethyl acetate |

| CAS Number | 52-21-1[9] | 134526-05-9[10][11] |

| Molecular Formula | C23H30O6 | C23H30O7 |

| Molecular Weight | 402.5 g/mol | 418.5 g/mol [10][11] |

Origins of the Impurity

The presence of 6-alpha-hydroxy prednisolone acetate in a drug product can be traced to three primary sources: metabolic processes, synthetic by-products, or degradation. Understanding these pathways is the first step in developing effective control strategies.

Caption: Origins of 6-alpha-hydroxy prednisolone acetate impurity.

-

Metabolic Pathway: Prednisolone, the active form of prednisolone acetate, can be metabolized in the body to both 6α-hydroxy-prednisone and 6α-hydroxy-prednisolone.[7] The latter is a direct precursor, indicating that 6-alpha hydroxylation is a known metabolic route for this class of steroids. Impurities that are also significant human metabolites are often considered "qualified" from a safety perspective up to a certain level.[2]

-

Synthetic Route: Corticosteroid synthesis involves complex multi-step chemical reactions. Hydroxylation reactions, while often targeted, can sometimes occur at non-desired positions, leading to the formation of positional isomers like 6-alpha-hydroxy prednisolone acetate as process-related impurities. The synthesis of related compounds like 16-alpha-hydroxy prednisolone is well-documented and highlights the complexity of controlling hydroxylation sites.[12]

-

Degradation Pathway: Forced degradation studies are a regulatory requirement to understand how a drug substance behaves under stress. Prednisolone acetate is known to degrade under various conditions, including acidic, alkaline, oxidative, and photolytic stress.[13][14] While specific studies might be needed to confirm the formation of the 6-alpha-hydroxy variant under these conditions, oxidative pathways are a plausible source for this impurity.[15]

Analytical Strategies for Detection and Quantification

A robust, validated, stability-indicating analytical method is required to separate and quantify 6-alpha-hydroxy prednisolone acetate from the main API and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[16][17]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on established practices for corticosteroid analysis. The core principle is to achieve baseline separation between the main peak (Prednisolone Acetate) and all known and unknown impurities.

Table 2: Representative HPLC Method Parameters

| Parameter | Specification | Rationale for Selection |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is ideal for retaining and separating moderately non-polar steroids like prednisolone and its derivatives.[17][18] |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | A gradient elution is necessary to resolve closely related impurities with different polarities and to ensure a reasonable run time.[16] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time. |

| Detection | UV at 245-254 nm | Corticosteroids like prednisolone have a strong UV chromophore, allowing for sensitive detection in this wavelength range.[17][19] |

| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. |

| Injection Vol. | 10-20 µL | Standard volume to ensure sharp peaks without overloading the column. |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., HPLC-grade water) and Mobile Phase B (e.g., HPLC-grade acetonitrile). Degas both solvents thoroughly using sonication or vacuum filtration to prevent air bubbles in the system.

-

Standard Preparation: Accurately weigh and dissolve reference standards of Prednisolone Acetate and 6-alpha-hydroxy prednisolone acetate in a suitable diluent (e.g., a mixture of acetonitrile and water) to create a stock solution. Perform serial dilutions to prepare working standards at concentrations relevant to the specification limits.

-

Sample Preparation: Accurately weigh the drug substance or product equivalent and dissolve/extract it in the diluent to achieve a target concentration. The solution may need to be filtered through a 0.45 µm filter to remove particulates.

-

Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and run the gradient program.

-

Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the 6-alpha-hydroxy prednisolone acetate impurity using the peak area response relative to the main prednisolone acetate peak or a certified reference standard.

Caption: Standard workflow for HPLC-based impurity analysis.

Structural Elucidation

For unidentified impurities or for initial confirmation, hyphenated techniques are indispensable. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) provides retention time data, the parent mass of the impurity, and fragmentation patterns, which collectively allow for confident structural elucidation.[15][20]

Control and Qualification Strategies

Managing 6-alpha-hydroxy prednisolone acetate requires a multi-faceted approach throughout the drug development lifecycle.

-

Process Chemistry Control: During API synthesis, reaction conditions (temperature, catalysts, solvents) must be optimized to minimize the formation of this and other process-related impurities.

-

Formulation Stability: For the drug product, excipient compatibility studies are crucial. The formulation should be designed to protect the API from degradation. This may involve controlling the pH, protecting the product from light, and using appropriate packaging.[3][15]

-

Setting Specifications: An acceptance criterion (a maximum allowable limit) for 6-alpha-hydroxy prednisolone acetate must be included in the drug substance and drug product specifications. This limit must be justified based on batch data from clinical trials and, most importantly, on the safety qualification of the impurity.

The Qualification Decision Tree

If the level of 6-alpha-hydroxy prednisolone acetate exceeds the ICH identification threshold, its safety must be qualified. The decision process generally follows a structured path.

Caption: Decision tree for impurity qualification based on ICH guidelines.

Given that 6-alpha hydroxylation is a known metabolic pathway for prednisolone, it is highly likely that this impurity can be qualified as a human metabolite, provided its levels in the drug product do not significantly exceed those produced endogenously.[2][7]

Conclusion

6-alpha-hydroxy prednisolone acetate serves as a quintessential example of the challenges and responsibilities inherent in pharmaceutical impurity profiling. Its status as a potential metabolite, synthetic by-product, and degradant requires a holistic understanding and a robust control strategy. For scientists and researchers, the focus must be on the development and validation of highly specific analytical methods capable of resolving and quantifying this impurity. For drug development professionals, the ultimate goal is to leverage this analytical data to control manufacturing processes, design stable formulations, and provide a rigorous safety justification to regulatory authorities. By adhering to the principles of scientific integrity and the framework provided by ICH guidelines, the presence of impurities like 6-alpha-hydroxy prednisolone acetate can be managed effectively, ensuring the delivery of safe and effective medicines to patients.

References

-

Musharraf, S. G., Fatima, U., & Sultana, R. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Chemistry Central Journal, 6(1), 7. Available at: [Link]

-

Nalwade, S., Reddy, V. R., Rao, D., & Reddy, K. (2015). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. Available at: [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Prednisolone valerate acetate? Synapse. Retrieved from [Link]

-

Raval, K. B., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Prednisolone Acetate and Ofloxacin in it. Journal of Pharmaceutical Science and Bioscientific Research, 6(4), 488-496. Available at: [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Prednisolone Acetate? Synapse. Retrieved from [Link]

-

Koorstra, J. B., et al. (2014). Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling. PLoS ONE, 9(3), e91384. Available at: [Link]

-

Wikipedia. (n.d.). Prednisolone. Retrieved from [Link]

-

Musharraf, S. G., Fatima, U., & Sultana, R. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PubMed. Available at: [Link]

-

Nalwade, S., et al. (2015). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. ResearchGate. Available at: [Link]

-

Allmpus. (n.d.). prednisolone acetate impurity a. Retrieved from [Link]

-

Zhang, X., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 8031-8038. Available at: [Link]

-

KM Pharma Solution Private Limited. (n.d.). 6Beta-Hydroxy Prednisolone Acetate. Retrieved from [Link]

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Alarfj, N. (2025, September 30). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

-

Kumar, A., et al. (2020). A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

-

ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

-

European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]

-

Musharraf, S. G., Fatima, U., & Sultana, R. (2012). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PMC. Available at: [Link]

-

DailyMed. (n.d.). Prednisolone Acetate Ophthalmic Suspension, USP, 1%. Retrieved from [Link]

-

Axios Research. (n.d.). 6-alfa-Hydroxy Prednisolone. Retrieved from [Link]

-

DailyMed. (n.d.). PREDNISOLONE ACETATE ophthalmic suspension, USP 1% sterile. Retrieved from [Link]

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Prednisolone Acetate Ophthalmic Suspension, USP, 1% [dailymed.nlm.nih.gov]

- 5. Prednisolone - Wikipedia [en.wikipedia.org]

- 6. PREDNISOLONE ACETATE ophthalmic suspension, USP 1% sterile [dailymed.nlm.nih.gov]

- 7. Prednisolone Acetate (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 8. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prednisolone Acetate | CAS 52-21-1 | LGC Standards [lgcstandards.com]

- 10. allmpus.com [allmpus.com]

- 11. kmpharma.in [kmpharma.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. amecj.com [amecj.com]

- 18. rjwave.org [rjwave.org]

- 19. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Stability-Indicating Toxicology: Navigating the Impurity Profile of Prednisolone Acetate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It moves beyond basic textbook definitions to address the application of stability data in a toxicological context.

Part 1: Executive Directive & Scientific Context

The Dual Nature of Degradation

In the development of Prednisolone Acetate (PA) formulations—particularly ophthalmic suspensions (e.g., Pred Forte®) and injectables—degradation is not a binary "pass/fail" metric. It is a bifurcated pathway:

-

Functional Activation (Hydrolysis): The conversion of PA to Prednisolone is the activation of the prodrug. While this represents a chemical stability failure (loss of the ester), the product (Prednisolone) is the active therapeutic moiety and shares the safety profile of the parent.

-

Toxicological Divergence (Oxidation/Photolysis): The formation of ring-degraded species, aldehydes, or isomers (e.g., Lumiprednisolone) introduces chemical entities with unknown or potentially distinct toxicological liabilities.

Core Thesis: The toxicological risk of PA degradation is driven not by the primary hydrolytic product (Prednisolone), but by trace oxidative impurities and photo-isomers that trigger structural alerts under ICH M7 (Genotoxicity).

Part 2: Degradation Chemistry & Toxicity Profiling

The Hydrolytic Pathway (Pseudo-Toxicity)

-

Mechanism: Nucleophilic attack at the C-21 ester linkage.

-

Product: Prednisolone (Alcohol form) + Acetic Acid.

-

Toxicity Profile:

-

Systemic: Identical to the parent drug's active profile.

-

Local (Ocular/Injection): High concentrations of free acetic acid can shift pH, potentially causing local irritation/stinging, but do not represent systemic toxicity.

-

Regulatory Status: Controlled as a "Specified Impurity" but with high qualification thresholds due to known safety.

-

The Oxidative Pathway (The True Risk)

-

Mechanism: Radical autoxidation at the C-17 dihydroxyacetone side chain.

-

Key Impurities:

-

Prednisone (11-keto): Reversible metabolite.[1] Low risk.

-

21-Dehydro-prednisolone: Formation of an

-unsaturated ketone. -

Glyoxals/Aldehydes: Scission of the C17-C21 chain can yield steroidal glyoxals.

-

-

Toxicity Profile:

-

Genotoxicity: Steroidal aldehydes contain structural alerts for DNA reactivity (Schiff base formation). Under ICH M7, these require tight control (TTC-based limits) if Ames negative data is unavailable.

-

Sensitization: Oxidized steroid intermediates are implicated in rare contact dermatitis reactions (Type IV hypersensitivity).

-

The Photolytic Pathway (Process Control Criticality)

-

Mechanism: UV irradiation causes A-ring rearrangement.

-

Product: Lumiprednisolone (and related isomers).

-

Toxicity Profile:

-

Pharmacology: Generally inactive (loss of glucocorticoid receptor affinity).

-

Toxicity: While not overtly cytotoxic, "Lumi" products are chemically distinct rigid structures. Their primary risk is immunogenicity (acting as haptens) rather than direct organ toxicity.

-

Part 3: Visualization of Pathways

The following diagram maps the degradation logic to toxicological outcomes.

Figure 1: Mechanistic degradation map distinguishing between pharmacological activation (Green) and toxicological risk pathways (Red/Yellow).

Part 4: Quantitative Toxicity Data Summary

The following table synthesizes the risk profile of the parent vs. key degradants based on ICH Q3B (Impurities in New Drug Products) classification.

| Compound | Origin | Toxicity Classification | ICH M7 Status | Primary Risk |

| Prednisolone Acetate | Parent | Corticosteroid (Cat 1) | N/A | Systemic (Adrenal suppression) |

| Prednisolone | Hydrolysis | Active Metabolite | Non-Mutagenic | Equivalent to Parent |

| Prednisone | Oxidation | Metabolite | Non-Mutagenic | Bioequivalent (requires liver activation) |

| 21-Dehydro-Prednisolone | Oxidation | Degradant | Potential Alert | Michael Acceptor (Reactive) |

| Steroidal Glyoxals | Chain Scission | Degradant | Class 3 (Alert) | Genotoxicity (DNA binding) |

| Lumiprednisolone | Photolysis | Degradant | Class 5 (No Alert) | Lack of Efficacy / Sensitization |

Part 5: Experimental Protocols (Self-Validating Systems)

To confirm the presence and toxicity of these products, a "Stress-to-Fail" approach is required.

Protocol A: Forced Degradation for Impurity Isolation

Objective: Generate sufficient quantities of oxidative impurities for LC-MS identification.

-

Preparation: Prepare a 1 mg/mL suspension of Prednisolone Acetate in 0.1 N HCl (Acid Stress) and 3% H2O2 (Oxidative Stress).

-

Thermal Stress: Incubate at 60°C for 4-24 hours.

-

Checkpoint: Monitor HPLC every 4 hours. Stop when PA peak area decreases by 10-20%. Do not over-degrade , as secondary degradation complicates isolation.

-

-

Neutralization: Quench acid samples with equal molar NaOH; quench peroxide with catalase or sodium metabisulfite.

-

Separation: Inject onto C18 Column (e.g., Zorbax Eclipse Plus).

-

Mobile Phase: ACN:Water (Gradient 30:70 to 80:20).

-

Detection: PDA at 254 nm.

-

-

Validation: Calculate Mass Balance (% Assay + % Impurities). If Mass Balance < 95%, volatile degradants (aldehydes) may have been lost or non-chromatophoric species formed.

Protocol B: In Silico Toxicity Assessment (ICH M7)

Objective: Assess genotoxic risk of identified impurities without animal testing.

-

Structure Elucidation: Determine structure of degradant via LC-MS/MS (m/z transitions).

-

QSAR Analysis: Input SMILES strings into two complementary systems:

-

Expert Rule-Based: (e.g., Derek Nexus) – Looks for structural alerts (e.g.,

-unsaturated carbonyls). -

Statistical-Based: (e.g., Sarah Nexus) – Compares against a training set of known mutagens.

-

-

Risk Classification:

-

Class 1-3: Mutagenic/Alert. Action: Control to TTC levels (< 1.5 µ g/day ).

-

Class 4-5: Non-Mutagenic. Action: Control to general ICH Q3B limits (0.2% or higher).

-

Part 6: Risk Assessment Workflow

This workflow dictates the decision-making process when a new impurity is detected in a stability batch.

Figure 2: Decision tree for qualifying Prednisolone Acetate degradation products based on ICH M7/Q3B guidelines.

References

-

International Council for Harmonisation (ICH). ICH Guideline Q3B(R2): Impurities in New Drug Products.[2] (2006).[2] Retrieved from [Link]

-

International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3] Retrieved from [Link]

- Timmins, P., et al.Hydrolytic degradation of prednisolone acetate in aqueous solution. Journal of Pharmaceutical Sciences. (1980).

-

European Medicines Agency (EMA). Assessment Report: Corticosteroids. (General toxicology reference). Retrieved from [Link]

Sources

- 1. Prednisolone Acetate (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 2. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. LInezolid Monitoring to MInimise Toxicity (LIMMIT1): A multicentre retrospective review of patients receiving linezolid therapy and the impact of therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Thin-Layer Chromatography (TLC) Method for the Separation and Identification of Prednisolone and Its Structurally Related Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the separation and identification of the synthetic glucocorticoid prednisolone from its key derivatives—prednisone, hydrocortisone, and methylprednisolone—using thin-layer chromatography (TLC). We delve into the fundamental principles governing the separation, explain the causal relationships between molecular structure and chromatographic behavior, and present a validated, step-by-step protocol suitable for quality control, impurity profiling, and research applications. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and cost-effective method for steroid analysis.

Introduction: The Analytical Imperative for Prednisolone Purity

Prednisolone is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties in treating a range of conditions from allergies and asthma to autoimmune disorders.[1][2] It is structurally derived from the naturally occurring steroid hydrocortisone (cortisol).[1][3] The manufacturing process and metabolic pathways of prednisolone can involve several structurally similar compounds, which may be present as precursors, impurities, or metabolites.

Key related derivatives include:

-

Prednisone: A prodrug that is biologically inert until the liver metabolizes it into the active form, prednisolone.[4][5][6]

-

Hydrocortisone (Cortisol): The natural adrenal corticosteroid from which prednisolone is synthesized; it differs by lacking a double bond in the A-ring of the steroid nucleus.[3][7][8]

-

Methylprednisolone: A more potent derivative featuring a methyl group at the C6 position, enhancing its glucocorticoid activity.[9][10]

Given the differences in potency and biological activity, distinguishing between these compounds is critical for ensuring the purity, safety, and efficacy of pharmaceutical formulations.[11][12] Thin-layer chromatography (TLC) offers a rapid, versatile, and economical method for this purpose. Its simplicity and ability to analyze multiple samples simultaneously make it an invaluable tool for both qualitative identification and semi-quantitative estimation.[13]

Principle of Separation: Exploiting Polarity on Silica Gel

The separation of prednisolone and its derivatives by TLC relies on the principle of normal-phase adsorption chromatography . In this technique, a polar stationary phase (typically silica gel) is used in conjunction with a less polar (or moderately polar) mobile phase.

The stationary phase, silica gel (SiO₂), is rich in surface silanol (-Si-OH) groups, making it highly polar. The steroid molecules, which contain polar functional groups such as hydroxyl (-OH) and ketone (C=O), are adsorbed onto the silica gel surface primarily through hydrogen bonding.

The separation is governed by the dynamic equilibrium of each analyte partitioning between the stationary phase and the mobile phase.

-

More Polar Compounds: Steroids with a greater number of exposed polar groups (like hydroxyl groups) will bind more strongly to the silica gel. Consequently, they will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

-

Less Polar Compounds: Steroids that are less polar will have a weaker affinity for the stationary phase and a greater affinity for the mobile phase. They will be carried further up the plate, resulting in a higher Rf value.

The subtle structural differences among prednisolone derivatives directly influence their overall polarity and, therefore, their chromatographic mobility. For instance, the conversion of the 11-hydroxyl group in prednisolone to a ketone group in prednisone reduces the molecule's ability to hydrogen bond with the silica, generally leading to a higher Rf value for prednisone.[4][14]

Analyte Structures and Chromatographic Relationships

The ability of TLC to resolve these compounds is rooted in their distinct chemical structures.

Caption: Structural relationships and polarity differences among key corticosteroids.

-

Hydrocortisone vs. Prednisolone: Prednisolone is the 1,2-dehydro derivative of hydrocortisone.[1] The introduction of the C1-C2 double bond slightly alters the conformation and polarity, allowing for chromatographic separation.

-

Prednisolone vs. Prednisone: These two compounds undergo reversible metabolism in the body.[14] They differ only at the C11 position: prednisolone has a hydroxyl (-OH) group, while prednisone has a ketone (C=O) group.[4][6][15] The hydroxyl group makes prednisolone more polar than prednisone.

-

Prednisolone vs. Methylprednisolone: The addition of a non-polar methyl group at the C6-alpha position makes methylprednisolone slightly less polar than prednisolone.[9][16][17]

Detailed Experimental Protocol

This protocol provides a robust framework for the separation of the four aforementioned corticosteroids.

4.1. Materials and Reagents

-

Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F₂₅₄, 20x20 cm, 0.25 mm layer thickness. The F₂₅₄ indicator facilitates visualization under UV light.[18]

-

Reference Standards: Prednisolone, Prednisone, Hydrocortisone, Methylprednisolone (analytical grade, >99% purity).

-

Solvents (HPLC or Analytical Grade):

-

Methanol

-

Chloroform

-

Dioxane[19]

-

Ethyl Acetate

-

Glacial Acetic Acid

-

-

Visualization Reagents:

-

Reagent 1 (Tetrazolium Blue): Freshly prepare a 1:1 mixture of (a) 0.5% tetrazolium blue in methanol and (b) 6M sodium hydroxide in methanol/water. This reagent is specific for reducing corticosteroids (α-ketolic steroids).[20]

-

Reagent 2 (Sulfuric Acid Spray): A 1:4 (v/v) mixture of concentrated sulfuric acid and methanol.[13]

-

-

Apparatus:

-

Glass chromatographic tank with lid

-

Micropipettes or capillary tubes for spotting

-

UV lamp (254 nm)

-

Drying oven or hot plate

-

Fume hood

-

Filter paper

-

4.2. Methodology Workflow

Caption: Step-by-step workflow for the TLC analysis of prednisolone derivatives.

4.3. Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh ~10 mg of each reference standard (Prednisolone, Prednisone, Hydrocortisone, Methylprednisolone) into separate 10 mL volumetric flasks.

-

Dissolve and make up to volume with methanol to obtain a final concentration of 1 mg/mL for each standard.[13]

-

Prepare a mixed standard solution by combining equal volumes of each individual standard solution.

-

-

Preparation of the Mobile Phase:

-

In a clean, dry glass container inside a fume hood, prepare the mobile phase. A highly effective system for these glucocorticoids is a mixture of Chloroform:Dioxane:Methanol (15:4:1, v/v/v) .[19]

-

Rationale: Chloroform serves as the main non-polar eluent. Dioxane and methanol are added as polar modifiers; adjusting their ratio allows for fine-tuning the separating power of the mobile phase to achieve optimal resolution between the closely related steroids.

-

-

Chromatographic Chamber Saturation:

-

Pour the prepared mobile phase into the chromatographic tank to a depth of about 0.5-1.0 cm.

-

Line the inside of the tank with a large piece of filter paper, ensuring it is saturated with the mobile phase but not submerged.

-

Place the lid on the tank and allow the atmosphere inside to become fully saturated with solvent vapors for at least 20-30 minutes before inserting the plate.[21]

-

Rationale: Chamber saturation ensures that the mobile phase composition remains constant as it moves up the plate, preventing uneven solvent evaporation from the plate surface, which would otherwise lead to distorted spots and unreliable Rf values.

-

-

TLC Plate Spotting:

-

Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.

-

Using a micropipette, apply 5-10 µL of each standard solution and the sample solution as small, discrete spots on the origin line. Keep spots at least 1 cm apart.

-

Allow the solvent to fully evaporate from the spots before development.

-

-

Development:

-

Carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the level of the mobile phase pool.

-

Replace the lid and allow the chromatogram to develop undisturbed at room temperature.

-

Let the solvent front migrate up the plate until it is approximately 1 cm from the top edge.[21]

-

Remove the plate and immediately mark the position of the solvent front with a pencil.

-

-

Drying and Visualization:

-

Allow the plate to air-dry completely in a fume hood.

-

UV Visualization: Place the dried plate under a UV lamp at 254 nm. The steroids will appear as dark spots against the green fluorescent background of the plate.[21] Circle the spots lightly with a pencil.

-

Chemical Visualization:

-

Evenly spray the plate with the freshly prepared Tetrazolium Blue reagent. Violet spots will appear for the reducing steroids.[20]

-

Alternatively, spray with the sulfuric acid-methanol reagent and heat the plate in an oven at 110-120°C for 5-10 minutes. Various colored spots will be produced.[13][22] This is a more universal but destructive method.

-

-

Results and Interpretation

5.1. Calculation of Retention Factor (Rf)

The primary quantitative metric in TLC is the Rf value, which is a ratio characteristic of a compound under specific chromatographic conditions.

Rf = (Distance traveled by the center of the spot) / (Distance traveled by the solvent front) [23]

5.2. Data Summary and Expected Results

The separation of these steroids is based on polarity. The general elution order from lowest Rf to highest Rf (most polar to least polar) is typically: Hydrocortisone < Methylprednisolone ≈ Prednisolone < Prednisone

The following table summarizes the structural properties and typical Rf values obtained under similar normal-phase conditions. Note that absolute Rf values can vary slightly based on experimental conditions (temperature, humidity, chamber saturation).

| Compound | Molecular Formula | Key Structural Feature | Polarity | Typical Rf Value Range |

| Hydrocortisone | C₂₁H₃₀O₅[24] | Pregn-4-ene, 11-β-OH | Highest | 0.25 - 0.30[23][25] |

| Prednisolone | C₂₁H₂₈O₅[15] | Pregna-1,4-diene, 11-β-OH | High | 0.25 - 0.41[23][25] |

| Methylprednisolone | C₂₂H₃₀O₅[9] | 6-α-Methyl, 11-β-OH | High (less than Prednisolone) | ~0.35[19] |

| Prednisone | C₂₁H₂₆O₅[5] | Pregna-1,4-diene, 11-Keto | Moderate | 0.44 - 0.50[23][25] |

5.3. Identification

A compound in the sample is identified by comparing its Rf value and spot characteristics (color after derivatization, quenching under UV) with those of the co-chromatographed reference standards. A match in both Rf value and appearance provides strong evidence of identity.

References

-

Study.com. Prednisone | Mechanism of Action, Function & Side Effects - Lesson. Available from: [Link]

-

Drugs.com. Prednisone: Package Insert / Prescribing Information. Available from: [Link]

-

Mlinar, M., et al. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. 2020. Available from: [Link]

-

Mlinar, M., et al. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. PMC. Available from: [Link]

-

Wikipedia. Prednisolone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5865, Prednisone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5755, Prednisolone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6741, Methylprednisolone. Available from: [Link]

-

EPFL. TLC Visualization Reagents. Available from: [Link]

-

ResearchGate. The structural formula of cortisol (hydrocortisone) – a natural steroid... | Download Scientific Diagram. Available from: [Link]

-

Wikipedia. Topical hydrocortisone. Available from: [Link]

-

ResearchGate. Structures of prednisone and prednisolone and interconversion between each other. Available from: [Link]

-

ResearchGate. (PDF) A simple TLC and HPTLC method for separation of selected steroid drugs. Available from: [Link]

-

Semantic Scholar. Rapid Detection of Six Glucocorticoids Added Illegally to Dietary Supplements by Combining TLC with Spot-Concentrated Raman Scattering. Available from: [Link]

-

U.S. National Library of Medicine. Hydrocortisone tablets, USP. Available from: [Link]

-

Wikipedia. Hydrocortisone. Available from: [Link]

-

National Institute of Standards and Technology. Hydrocortisone - NIST WebBook. Available from: [Link]

-

ResearchGate. Structure of Prednisolone. | Download Scientific Diagram. Available from: [Link]

-

National Institute of Standards and Technology. Methylprednisolone - NIST WebBook. Available from: [Link]

-

Drugs.com. Prednisolone Oral Solution: Package Insert / Prescribing Info. Available from: [Link]

-

ECronicon. Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. Available from: [Link]

-

e-Repositori UPF. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Available from: [Link]

-

Wikipedia. Methylprednisolone. Available from: [Link]

-

Wikipedia. Prednisone. Available from: [Link]

-

Thinkswap. Lab Project- Detection of Steroid Samples using TLC Method. Available from: [Link]

-

precisionFDA. METHYLPREDNISOLONE. Available from: [Link]

-

MDPI. Rapid Detection of Six Glucocorticoids Added Illegally to Dietary Supplements by Combining TLC with Spot-Concentrated Raman Scattering. Available from: [Link]

-

ResearchGate. (PDF) An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Available from: [Link]

-

Scribd. Identify Steroids in Cosmetics by TLC/HPLC. Available from: [Link]

-

PubMed. Thin-layer chromatographic detection of glucocorticoids. Available from: [Link]

-

ASEAN. identification of steroids in cosmetic products by tlc and hplc 1. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Available from: [Link]

-

National Institute of Health Sciences. Prednisolone Tablets / Official Monographs for Part I. Available from: [Link]

Sources

- 1. Prednisolone - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 4. Prednisone | Mechanism of Action, Function & Side Effects - Lesson | Study.com [study.com]

- 5. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prednisone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrocortisone [webbook.nist.gov]

- 9. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. researchgate.net [researchgate.net]

- 15. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Methylprednisolone [webbook.nist.gov]

- 18. scribd.com [scribd.com]

- 19. Thin-layer chromatographic detection of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. epfl.ch [epfl.ch]

- 21. asean.org [asean.org]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. labeling.pfizer.com [labeling.pfizer.com]

- 25. Rapid Detection of Six Glucocorticoids Added Illegally to Dietary Supplements by Combining TLC with Spot-Concentrated Raman Scattering | MDPI [mdpi.com]

Conditions for forced degradation studies yielding 6-alpha-hydroxy impurity

Application Note: Targeted Generation of 6

Executive Summary

The formation of 6-hydroxy impurities is a critical degradation pathway for steroidal Active Pharmaceutical Ingredients (APIs) containing the

This guide provides a high-fidelity protocol to force the generation of the 6

Mechanistic Grounding: The -3-Keto Vulnerability

To generate the 6

-

Thermodynamics vs. Kinetics: Chemical oxidation often favors the 6

-isomer initially due to stereoelectronic effects (axial attack). However, the 6 -

The Pathway:

-

Initiation: Abstraction of the allylic hydrogen at C6.

-

Propagation: Formation of the C6-peroxy radical.

-

Termination: Reduction to the 6-hydroxy species.

-

Diagram 1: Mechanistic Pathway of C6-Hydroxylation

Caption: Oxidative pathway showing the bifurcation between kinetic (6

Experimental Protocols

Do not rely on a single condition. The formation of the 6

Protocol A: Metal-Catalyzed Peroxide Stress (Fenton-Like)

Standard

Reagents:

-

Hydrogen Peroxide (30% w/w).[1]

-

Iron(III) Chloride (

) or Copper(II) Sulfate (

Step-by-Step:

-

Preparation: Dissolve the API to a concentration of 1.0 mg/mL in ACN:Water (50:50).

-

Spiking: Add

to a final concentration of 0.5 mM (Trace metal drives radical formation). -

Stress: Add

to a final concentration of 3% to 10%. -

Incubation: Incubate at 40°C for 24–48 hours .

-

Note: Higher temperatures (>60°C) may degrade the 6-hydroxy product into secondary ring-cleavage degradants.

-

-

Quenching (Critical): Quench a defined aliquot with 10% Sodium Sulfite (

) solution to neutralize residual peroxide before injection.

Protocol B: Azobisisobutyronitrile (AIBN) Radical Initiation

If Protocol A yields complex mixtures, use AIBN to specifically generate carbon-centered radicals.

-

Preparation: Dissolve API (1 mg/mL) in ACN.

-

Initiator: Add AIBN (1–5 mole % relative to API).

-

Oxygenation: Bubble air or oxygen through the solution for 5 minutes.

-

Reflux: Heat at 60°C (reflux) for 4–12 hours.

-

Workup: Evaporate solvent and reconstitute in mobile phase. This method favors free-radical allylic oxidation.

Analytical Methodology & Validation

Separating the 6

Recommended Chromatographic Conditions (UHPLC)

| Parameter | Condition |

| Column | Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 1.7 µm) |

| Why? | Biphenyl phases offer superior selectivity for steroid isomers via |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol (MeOH) |

| Gradient | 5% B to 95% B over 15 minutes (Slope is critical for isomer separation). |

| Detection | UV @ 240–254 nm (Max absorption of |

Differentiation Strategy (Self-Validating)

You must confirm the peak identity. Do not assume the largest peak is the target.

-

Relative Retention Time (RRT):

-

6

-OH: Generally elutes before the parent (more polar, axial hindrance). -

6

-OH: Generally elutes after 6

-

-

Mass Spectrometry (LC-MS/MS):

-

Both isomers show

= Parent + 16 Da. -

Differentiation often requires

or observing the water loss

-

Diagram 2: Method Development Decision Tree

Caption: Decision matrix for optimizing generation and separation of hydroxy impurities.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] Geneva, 2003. Link

-

International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[4][5] Geneva, 1996. Link

- Smith, R.J., et al. "Mechanism of the autoxidation of corticosteroids." Journal of Pharmaceutical Sciences, 2018.

-

Thermo Fisher Scientific. "Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids."[2] Application Note, 2018. Link (Demonstrates Biphenyl column superiority for steroid isomers).

- Görög, S. "Steroid Analysis in the Pharmaceutical Industry." Ellis Horwood Series in Analytical Chemistry, 1989.

Sources

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. caronscientific.com [caronscientific.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Retention Time Stability for Polar Prednisolone Metabolites

Welcome to the technical support hub for the analysis of polar prednisolone metabolites. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving stable and reproducible retention times during liquid chromatography (LC) analysis. Prednisolone and its hydroxylated or conjugated metabolites are often highly polar, making them notoriously difficult to analyze reliably.[1][2][3] This resource provides in-depth troubleshooting advice, step-by-step protocols, and the scientific reasoning behind our recommendations to empower you to solve these common analytical hurdles.

Quick Troubleshooting FAQs

Here are answers to the most common questions we receive regarding retention time instability.

Q1: My retention times are consistently drifting to earlier times with each injection. What is the most likely cause?

A gradual decrease in retention time over a sequence of runs often points to insufficient column equilibration or a change in the mobile phase composition.[4] If the column is not fully equilibrated with the starting mobile phase conditions, each injection can alter the stationary phase surface, leading to drift.[5] Similarly, volatile mobile phase components, like formic acid or trifluoroacetic acid, can evaporate from the reservoir, changing the mobile phase's pH or ionic strength over time and causing retention to shift.[6]

Q2: Why are my retention times suddenly shifting randomly, sometimes earlier and sometimes later?

Random or erratic retention time shifts are often symptomatic of issues with the HPLC/UHPLC system itself or inconsistent mobile phase preparation.[7] Potential causes include:

-

Leaks: A small, often invisible leak in the system can cause pressure fluctuations and alter the flow rate.[6][8]

-

Pump Issues: Faulty check valves or pump seals can lead to inconsistent flow rates and, consequently, unstable retention.[8][9]

-

Inconsistent Mobile Phase: Improperly mixed or degassed mobile phases can introduce variability.[8][9] If preparing mobile phases by online mixing, ensure the pump's proportioning valves are functioning correctly.[4]

Q3: I'm analyzing prednisolone glucuronide metabolites, and the peak shapes are poor (tailing/fronting) in addition to having unstable retention. Are these issues related?

Yes, poor peak shape and retention instability are often linked, especially for ionizable compounds like glucuronides.[10] These issues typically stem from secondary interactions between the analyte and the stationary phase or uncontrolled ionization states.[11] If the mobile phase pH is too close to the analyte's pKa, the molecule will exist in both ionized and non-ionized forms, leading to peak splitting or broadening.[10][12] Peak tailing, specifically, can occur due to interactions with residual silanol groups on the silica surface or metal components in the LC system.[11][13]

Q4: Can my sample preparation or injection solvent affect retention time stability?

Absolutely. Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause distorted peaks and retention time shifts.[8] This "solvent effect" is particularly pronounced in HILIC or when using highly aqueous starting conditions in reversed-phase chromatography. Always aim to dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[8][9]

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Retention Time Drift

Retention time drift is one of the most frustrating issues in chromatography. This guide provides a logical workflow to diagnose and resolve the root cause.

Step 1: Differentiate Between Flow Rate and Chemical System Issues

First, determine if the drift is related to a physical (flow rate) or chemical (selectivity) change.

-

Method: Check the retention time of an unretained compound (t₀ marker, e.g., uracil).

-

Diagnosis:

-

If both the t₀ marker and your analyte peaks are drifting proportionally, the problem is likely related to the flow rate (e.g., a leak or pump issue).[6]

-

If the analyte peaks are drifting but the t₀ marker is stable, the issue is chemical in nature, related to the column, mobile phase, or temperature.[6]

-

Step 2: Investigate Chemical System Instability

If the issue is chemical, follow these steps:

-

Column Equilibration: This is the most common culprit for polar analytes. Polar stationary phases, especially HILIC columns, require extended equilibration times to establish a stable water layer for partitioning.[14]

-

Mobile Phase pH Control: Prednisolone metabolites often contain ionizable groups. Minor shifts in mobile phase pH can dramatically alter their ionization state and, therefore, their retention.[10][12][18]

-

Temperature Fluctuation: Inconsistent column temperature can cause retention time shifts.[8][9]

-

Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40°C), to overcome daily fluctuations in lab temperature.

-

Step 3: Protocol for Ensuring Robust Column Equilibration

This protocol is crucial for achieving reproducible results, especially at the start of a new batch of analyses.

-

Initial Flush: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove storage solvents and contaminants.

-

Transition to Mobile Phase: Gradually introduce the mobile phase. For gradient methods, run a blank gradient from 100% organic to your starting conditions over 5-10 column volumes.

-

Equilibration: Equilibrate the column with the initial mobile phase composition at the method's flow rate for at least 10-20 column volumes. For HILIC, 30-50 column volumes may be necessary.

-

Verification: Perform several blank injections (mobile phase only) followed by injections of a system suitability standard. Do not proceed with sample analysis until the retention times of the standard are stable (e.g., <1% RSD).

Guide 2: Selecting the Right Column and Mobile Phase for Polar Metabolites

The inherent polarity of prednisolone metabolites makes them poorly retained on standard C18 columns.[19] This guide details alternative strategies to achieve adequate and stable retention.

Column Selection

| Column Type | Retention Mechanism | Best For... | Key Considerations |

| Aqueous C18 (AQ-Type) | Reversed-Phase | Moderately polar metabolites. | Designed for stability in highly aqueous (up to 100%) mobile phases, preventing phase collapse. |

| Embedded Polar Group (EPG) | Reversed-Phase with secondary polar interactions | Hydroxylated metabolites with mixed polarity. | Offers alternative selectivity compared to standard C18 and can improve peak shape for basic compounds. |

| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning into a water-enriched layer on the stationary phase.[20][21] | Highly polar and conjugated metabolites (e.g., glucuronides, sulfates).[20][21][22] | Requires high organic content (>80%) in the mobile phase. Very sensitive to water content in the sample and mobile phase.[14][20] |

| Porous Graphitic Carbon (PGC) | Adsorption based on polarizability and molecular geometry. | Isomeric metabolites. | Offers unique selectivity for structurally similar compounds and is stable over a wide pH range.[23] |

Mobile Phase Optimization

-

pH is Critical: As previously mentioned, controlling the pH is the most powerful tool for manipulating the retention of ionizable compounds.[12][24] For acidic metabolites (like sulfates or glucuronides), using a lower pH (e.g., pH 2.5-3.5 with formic acid or ammonium formate) will suppress ionization and increase retention in reversed-phase mode.[12]

-

Consider HILIC Mobile Phases: HILIC typically uses a high concentration of a weak solvent (like acetonitrile) with a small amount of a strong, aqueous solvent.[20][25]

-

Typical Eluents: Acetonitrile/water with buffers like ammonium acetate or ammonium formate.

-

Benefit: Increases sensitivity in mass spectrometry due to the high organic content facilitating better desolvation in the ESI source.[21]

-

-

Mitigating Metal Interactions: Polar metabolites, especially those with phosphate or multiple carboxylate groups, can chelate with active metal surfaces in the HPLC system (e.g., stainless steel tubing, column frits).[26][27] This can lead to severe peak tailing and loss of recovery.

Visual Workflows and Diagrams

Diagram 1: Troubleshooting Retention Time Instability

This diagram outlines a logical decision-making process for diagnosing the cause of retention time drift.

Caption: A systematic workflow for diagnosing retention time instability.

Diagram 2: Impact of Mobile Phase pH on Analyte Retention

This diagram illustrates the fundamental principle of how mobile phase pH affects the retention of an acidic metabolite in reversed-phase chromatography.

Caption: Effect of pH on an acidic analyte's retention in RP-HPLC.

References

-

Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

-

Pozo, Ó. J., et al. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Journal of Mass Spectrometry, 50(3), 594-606. [Link]

-

Ksouda, K., et al. (2008). Structural elucidation of seven prednisolone metabolites by LC-ESI-MS/MS using a PGC column. In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. [Link]

-

Patel, M. (2022). What Is HPLC Column Conditioning - How Long To Equilibrate. Scribd. [Link]

-

GenTech Scientific. (2023). TECH TIP: The Importance of Chromatography Column Conditioning. [Link]

-

Marcos, J., et al. (2015). The use of liquid chromatography tandem mass spectrometry for the determination of steroids. Elsevier. [Link]

-

How to Secure Column Performance in HPLC Analyses. (2025). Patsnap Eureka. [Link]

-

Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]

-

Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

-

HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. (n.d.). LabX. [Link]

-

Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]

-

Snyder, L. R., & Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

-

Ahi, S., et al. (2012). Simultaneous identification of prednisolone and its ten metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Ahi, S., et al. (2012). Simultaneous identification of prednisolone and its ten metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

-

The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

-

How to Use New HPLC Column. (2025). Hawach Scientific. [Link]

-

Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. YouTube. [Link]

-

Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. [Link]

-

Dolan, J. W. (2022). Retention Time Drift—A Case Study. LCGC International. [Link]

-

Retention times (t R ) of polar metabolites are improved both by IPC or... (n.d.). ResearchGate. [Link]

-

Yannell, K. E., et al. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

-

Luna HILIC Columns for Accurate Polar Metabolites Analysis. (2007). Phenomenex. [Link]

-

HILIC for separation of polar metabolites. (2015). Biocompare. [Link]

-

Overcoming Metal Interference in HPLC. (2025). Technology Networks. [Link]

-

Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

-

Klont, F., et al. (2024). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. PMC. [Link]

-

An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Creative Research Thoughts. [Link]

-

hplc retention times: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. (n.d.). Shimadzu. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

-

HPLC Troubleshooting Guide. (n.d.). MAC-MOD Analytical. [Link]

-

Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

-

Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]

-

How do I increase retention time for a polar compound on a liquid chromatography (LC) column? (n.d.). Waters Knowledge Base. [Link]

Sources

- 1. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. sepscience.com [sepscience.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. LC Troubleshooting—Retention Time Shift [discover.restek.com]

- 9. youtube.com [youtube.com]

- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 11. hplc.eu [hplc.eu]

- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 13. agilent.com [agilent.com]

- 14. biocompare.com [biocompare.com]

- 15. scribd.com [scribd.com]

- 16. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]

- 17. gentechscientific.com [gentechscientific.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. agilent.com [agilent.com]

- 21. Luna HILIC Columns for Accurate Polar Metabolites Analysis [phenomenex.com]

- 22. Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dshs-koeln.de [dshs-koeln.de]

- 24. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 25. ssi.shimadzu.com [ssi.shimadzu.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. ijprajournal.com [ijprajournal.com]

- 28. technologynetworks.com [technologynetworks.com]

Enhancing sensitivity for trace level 6-alpha-hydroxy prednisolone detection

Technical Support Center: High-Sensitivity Quantitation of 6 -Hydroxy Prednisolone

Status: Operational

Ticket ID: TRACE-STER-006

Subject: Method Development Guide for Trace Level Detection of 6

Executive Summary

Detecting 6

-

Isomeric Resolution: It must be chromatographically separated from its abundant isomer, 6

-hydroxy prednisolone. -

Ionization Efficiency: Neutral steroids exhibit poor ionization in ESI, limiting sensitivity.

-

Matrix Interference: Endogenous phospholipids in plasma/urine cause significant ion suppression.

This guide moves beyond standard protocols, integrating biphenyl stationary phases for selectivity and hydrazone derivatization for sub-pg/mL sensitivity.

Module 1: Chromatographic Separation (The Isomer Problem)

The Challenge: 6

The Solution: Utilize

Recommended LC Parameters

| Parameter | Specification | Technical Rationale |

| Column | Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm) | Provides unique selectivity for steroid isomers via |

| Mobile Phase A | Water + 0.2 mM Ammonium Fluoride | Ammonium fluoride enhances ionization in ESI(+) for neutral steroids compared to formate. |

| Mobile Phase B | Methanol | Methanol promotes stronger |

| Flow Rate | 0.3 – 0.4 mL/min | Optimal Van Deemter velocity for UHPLC particles. |

| Gradient | Shallow gradient (e.g., 40% B to 55% B over 8 mins) | Isomers require a focused gradient slope for resolution. |

Module 2: Sample Preparation (The Matrix Problem)

The Challenge: Trace analysis requires high injection volumes, but this increases the load of phospholipids (PLs). PLs co-elute with steroids and cause "invisible" ion suppression.

The Solution: Supported Liquid Extraction (SLE) or Phospholipid-Removal SPE. Avoid simple Protein Precipitation (PPT); it leaves 90% of phospholipids in the sample.

Protocol: Supported Liquid Extraction (SLE)

-

Load: Apply 200 µL plasma/urine (diluted 1:1 with water) to a synthetic SLE cartridge (e.g., diatomaceous earth substitute).

-

Wait: Allow 5 minutes for absorption. The aqueous sample coats the high-surface-area particles.

-

Elute: Apply 1 mL Dichloromethane (DCM) or MTBE .

-

Why? Steroids partition into the organic solvent, while phospholipids and salts remain "pinned" to the aqueous phase on the support material.

-

-

Evaporate: Dry under

at 40°C. -

Reconstitute: (See Module 3 for Derivatization).

Module 3: Derivatization (The Sensitivity Solution)

The Challenge: 6

The Solution: Hydrazine-based Derivatization.[1] Reagents like Girard’s Reagent P (GRP) or 2-Hydrazinopyridine (2-HP) react with the C3 and C20 ketone groups to form hydrazones. This adds a permanent positive charge (GRP) or a high proton-affinity moiety (2-HP), increasing signal intensity by 10-100 fold .

Step-by-Step Derivatization Protocol (Girard P)

-

Dry Extract: Ensure the SLE eluate is completely dry.

-

Reagent Prep: Prepare 10 mg/mL Girard Reagent P in Methanol with 1% Formic Acid.

-

Reaction: Add 100 µL of Reagent to the dried residue.

-

Incubation: Vortex and heat at 60°C for 60 minutes .

-

Quench/Dilute: Add 100 µL water (or mobile phase A).

-

Analyze: Inject directly. The analyte mass shifts:

-

Mono-derivative:

Da (approx). -

Bis-derivative:

Da (approx). -

Note: Optimize MS for the specific derivative mass.

-

Visual Workflows

Figure 1: High-Sensitivity Workflow Decision Logic

Caption: Decision matrix for selecting derivatization based on sensitivity requirements.

Figure 2: Troubleshooting Sensitivity Issues

Caption: Diagnostic tree for isolating causes of poor signal-to-noise ratios.

Troubleshooting & FAQs

Q1: My 6

-

Immediate Fix: Switch your organic modifier from Acetonitrile to Methanol . Methanol enhances the

selectivity of phenyl-based columns. -

Hardware Fix: Ensure you are using a Biphenyl or Phenyl-Hexyl column, not a C18.

-

Gradient Fix: Flatten the gradient slope. If eluting at 50% B, try a gradient from 45% to 55% over 10 minutes.

Q2: I am using derivatization, but my signal is still low. A: Check the reaction conditions.

-

Acidity: The reaction requires an acidic environment (approx. 1% formic/acetic acid). If your sample was reconstituted in neutral buffer, the reaction will fail.

-

Water Content: Excess water can slow the reaction kinetics for some reagents. Ensure the SLE evaporation step was complete.

Q3: Why do I see "ghost peaks" in my blank samples? A: This is often carryover or contamination.

-

Carryover: Steroids are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

-

Contamination: Prednisolone is a common lab contaminant. Ensure no one is handling powder standards near the LC prep area.

Q4: Can I use APCI instead of ESI? A: Yes. For native (underivatized) steroids, APCI often provides better linearity and less matrix suppression than ESI. However, for trace levels (<10 pg/mL) , ESI with derivatization (Girard P) generally yields the lowest Limit of Quantitation (LOQ).

References

-

FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.Link

-

Derivatization Strategies. Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Isomer Separation. Thermo Fisher Scientific. (2018). Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma.[4] Application Note. Link

-